1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol
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Overview
Description
1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol is a complex organic compound that features a naphthalene core substituted with a benzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol typically involves multi-step organic reactions. One common approach includes:
Friedel-Crafts Acylation: This step introduces the acyl group onto the naphthalene ring.
Reduction: The acyl group is then reduced to an alkane.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch reactors, where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents would be tailored to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield amines or alcohols.
Scientific Research Applications
1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism by which 1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to its observed effects .
Comparison with Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Benzene Derivatives: Compounds like toluene and xylene have similar substitution patterns on the benzene ring.
Uniqueness: 1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol is unique due to its specific substitution pattern and the presence of both naphthalene and benzylamino groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
3534-83-6 |
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Molecular Formula |
C26H24ClNO2 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
1-[[benzyl-[(5-chloro-2-hydroxy-3-methylphenyl)methyl]amino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C26H24ClNO2/c1-18-13-22(27)14-21(26(18)30)16-28(15-19-7-3-2-4-8-19)17-24-23-10-6-5-9-20(23)11-12-25(24)29/h2-14,29-30H,15-17H2,1H3 |
InChI Key |
UEXPFINZZGEJOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC2=CC=CC=C2)CC3=C(C=CC4=CC=CC=C43)O)Cl |
Origin of Product |
United States |
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